molecular formula C14H17NO2 B4181920 N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide

N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide

Cat. No.: B4181920
M. Wt: 231.29 g/mol
InChI Key: OANXXTMLJZRREF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide: is an organic compound that features a unique structure combining an indene moiety with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with tetrahydro-2-furancarboxylic acid . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for This compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indene or tetrahydrofuran rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the indene or tetrahydrofuran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include or .

    Reduction: Reducing agents such as or are typically used.

    Substitution: Reagents like or can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indene or tetrahydrofuran rings.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide:

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1H-inden-5-yl)tetrahydro-2-furancarboxamide: is unique due to the combination of the indene and tetrahydrofuran rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-14(13-5-2-8-17-13)15-12-7-6-10-3-1-4-11(10)9-12/h6-7,9,13H,1-5,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANXXTMLJZRREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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